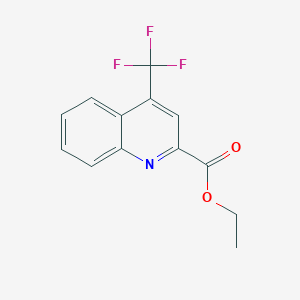

Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate

Description

Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the quinoline ring and an ethyl ester at the 2-position. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and modulates interactions with biological targets such as enzymes or receptors . Its synthesis typically involves condensation or alkylation reactions, as seen in related quinoline derivatives .

Properties

IUPAC Name |

ethyl 4-(trifluoromethyl)quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c1-2-19-12(18)11-7-9(13(14,15)16)8-5-3-4-6-10(8)17-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSCMZAPILVWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(trifluoromethyl)quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzotrifluoride with ethyl acetoacetate in the presence of a catalyst, such as polyphosphoric acid, to form the quinoline ring . The reaction conditions often require heating and an inert atmosphere to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in synthesizing more complex quinoline derivatives. Its trifluoromethyl group allows for diverse chemical modifications, facilitating the development of novel compounds with enhanced properties .

-

Reactivity Studies : this compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield significant derivatives useful in further applications:

- Oxidation : Forms quinoline N-oxides using agents like hydrogen peroxide.

- Reduction : Converts to dihydroquinoline derivatives using reducing agents like sodium borohydride.

- Substitution : Electrophilic and nucleophilic substitutions can introduce functional groups at different positions on the quinoline ring.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Quinoline N-oxides |

| Reduction | Dihydroquinoline |

| Substitution | Various substituted quinolines |

Biology

- Biological Activity : this compound is investigated for its potential as an antimicrobial agent and anticancer compound. Studies have shown that quinoline derivatives exhibit moderate cytotoxic activity against various cancer cell lines, indicating their potential use in cancer therapy .

- Enzyme Interaction Studies : The compound is utilized in studying enzyme interactions and as a probe in biochemical assays, aiding in the understanding of biological pathways and mechanisms .

Medicine

- Pharmacological Applications : Quinoline derivatives are known for their pharmacological activities, including antiseptic, antipyretic, and anti-inflammatory effects. This compound is being explored for its potential therapeutic properties in treating infections and inflammatory diseases .

- Drug Development : The compound's unique structure makes it a candidate for developing new drugs targeting specific diseases, particularly those requiring enhanced lipophilicity for better bioavailability .

Industry

- Agrochemicals : this compound is being explored for its application in developing agrochemicals due to its chemical stability and reactivity .

- Materials Science : The compound's unique properties are also being utilized in materials science for the development of advanced materials such as liquid crystals and dyes, which benefit from its fluorinated structure.

Case Studies

Several studies illustrate the applications of this compound:

- Antimicrobial Activity Study :

- Cytotoxicity Assessment :

- Synthesis Optimization :

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethyl)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

The following table summarizes key analogs of Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, highlighting substituent positions and molecular properties:

Key Observations:

- Electron-Withdrawing Effects : The -CF₃ group at position 4 (as in the parent compound) enhances electrophilic character, favoring interactions with nucleophilic residues in target proteins. Chloro (-Cl) or fluoro (-F) substituents similarly modulate electronic properties but may reduce metabolic stability compared to -CF₃ .

- Functional Group Diversity : Hydroxyl (-OH) or fluoroethoxy (-OCH₂CH₂F) groups improve solubility but may require protective strategies during synthesis .

Physicochemical Properties

- Lipophilicity : -CF₃ and -Cl substituents increase logP values, enhancing membrane permeability but reducing aqueous solubility.

- Stability : The -CF₃ group resists oxidative degradation compared to -CH₃ or -OCH₃, making it advantageous in drug design .

Biological Activity

Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline ring with a trifluoromethyl group at the 4-position and an ethyl carboxylate group. This unique structure enhances its lipophilicity and biological activity, making it a valuable compound in pharmaceutical applications.

- Molecular Formula : C12H10F3NO2

- Molecular Weight : Approximately 283.24 g/mol

Quinoline derivatives, including this compound, exhibit various pharmacological activities:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, with some studies indicating significant activity against Gram-positive bacteria.

- Anticancer Properties : Research has shown that similar quinoline compounds can induce apoptosis in cancer cells. For instance, studies have demonstrated that ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits moderate cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar effects.

- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular metabolism, leading to growth inhibition in pathogenic organisms. The trifluoromethyl group enhances binding affinity to these targets due to its electron-withdrawing properties.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several quinoline derivatives, including this compound, against a panel of bacterial strains. The results indicated that the compound exhibited potent antibacterial activity with an IC50 value below 10 μM against Staphylococcus aureus.

- Cytotoxicity in Cancer Models : In vitro assays using A549 lung cancer cells revealed that ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate induced apoptosis at concentrations around 15 μM. This suggests that structural modifications in quinolines can significantly influence their cytotoxic potential .

- Zebrafish Embryo Model : Research on related trifluoromethyl quinolines demonstrated their ability to inhibit growth in zebrafish embryos, indicating potential developmental toxicity at higher concentrations . Such models are critical for assessing the safety profile of new compounds.

Q & A

Q. How do steric and electronic effects influence the reactivity of the trifluoromethyl group?

- Methodological Answer : The electron-withdrawing nature of CF reduces quinoline basicity, affecting nucleophilic aromatic substitution. Steric hindrance at the 4-position can be mitigated using bulky directing groups (e.g., 2,2,6,6-tetramethylpiperidine) in lithiation reactions. Hammett studies correlate substituent effects with reaction rates for rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.